Sodium metaphosphate

Description

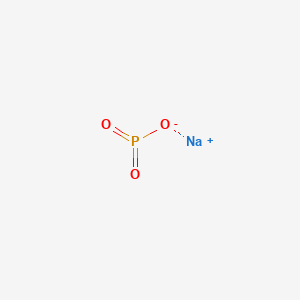

Structure

2D Structure

Properties

CAS No. |

10361-03-2 |

|---|---|

Molecular Formula |

HNaO3P |

Molecular Weight |

102.970 g/mol |

InChI |

InChI=1S/Na.HO3P/c;1-4(2)3/h;(H,1,2,3) |

InChI Key |

WCACTRZRJNYFJJ-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)=O.[Na+] |

Canonical SMILES |

OP(=O)=O.[Na] |

Other CAS No. |

14550-21-1 10361-03-2 10124-56-8 50813-16-6 |

physical_description |

DryPowde |

Pictograms |

Irritant |

Related CAS |

10124-56-8 (Parent) |

Origin of Product |

United States |

Synthetic Pathways and Advanced Preparation Methodologies for Sodium Metaphosphate Compounds

Conventional Thermal Synthesis Routes

Conventional thermal synthesis methods are the most established and widely used approaches for the production of sodium metaphosphate. These methods typically involve the high-temperature dehydration and condensation of phosphate (B84403) precursors.

Monosodium Orthophosphate Dehydration and Polymerization

A principal method for preparing this compound involves the thermal dehydration of monosodium orthophosphate (NaH₂PO₄). wikipedia.orgvedantu.comatamankimya.com This process begins with the heating of monosodium orthophosphate, which leads to the formation of sodium acid pyrophosphate (Na₂H₂P₂O₇) and the release of water. wikipedia.org Subsequent heating of the sodium acid pyrophosphate to higher temperatures, typically around 620-650°C, results in further dehydration and polymerization, yielding this compound. chemicalbook.comcd1958.com The molten product is then rapidly cooled, or quenched, to form a glassy product, often referred to as Graham's salt. atamanchemicals.comatamankimya.com

Formation of Sodium Acid Pyrophosphate: 2 NaH₂PO₄ → Na₂H₂P₂O₇ + H₂O wikipedia.org

Polymerization to Sodium Hexametaphosphate: 3 Na₂H₂P₂O₇ → (NaPO₃)₆ + 3 H₂O wikipedia.org

The degree of polymerization can be influenced by the reaction temperature and duration. For instance, heating the reagent sodium dihydrogen phosphate to 250°C followed by quenching can produce the dimer of this compound, while heating to 650°C and quenching yields sodium hexametaphosphate. chemicalbook.comcd1958.com

Phosphoric Anhydride (B1165640) and Alkali Carbonate Reactions

Another significant thermal synthesis route involves the reaction of phosphoric anhydride (P₄O₁₀), also known as phosphorus pentoxide (P₂O₅), with an alkali carbonate, typically sodium carbonate (Na₂CO₃). chemicalbook.comatamanchemicals.comgoogle.com In this method, yellow phosphorus is first combusted in a stream of dry air to produce phosphoric anhydride. chemicalbook.com The resulting phosphoric anhydride is then mixed with sodium carbonate. chemicalbook.com

This mixture is heated to high temperatures, causing a reaction that forms this compound and releases carbon dioxide. google.com The molten this compound is subsequently quenched to obtain the final product. chemicalbook.comatamanchemicals.com The molar ratio of the reactants, specifically the Na₂O to P₂O₅ ratio, is a critical parameter in this process and is typically controlled to be around 1:1.1. atamanchemicals.com

The fundamental reaction is:

(n/2)Na₂CO₃ + (n/4)P₄O₁₀ → (NaPO₃)n + (n/2)CO₂ google.com

This method can be carried out by heating the mixture in a graphite (B72142) crucible to facilitate dehydration and fusion into a molten state, which is then rapidly cooled. atamanchemicals.com

Specialized Synthesis Techniques

Beyond conventional thermal methods, specialized techniques have been developed to produce this compound with tailored properties, such as enhanced purity or the incorporation of other materials to form composites.

Preparation of High-Purity this compound from Wet Process Phosphoric Acid

Wet process phosphoric acid (WPA) is a less pure but more economical source of phosphate compared to thermal phosphoric acid. scispace.comtgpi.org However, WPA contains various impurities like iron, aluminum, fluorine, and silica (B1680970). google.com The production of high-purity this compound from WPA requires additional purification steps.

One patented process involves adding ammonia (B1221849) and a basic sodium salt to WPA to crystallize sodium ammonium (B1175870) hydrogen phosphate (microcosmic salt, NaNH₄HPO₄·4H₂O). google.com This crystallization step effectively separates the phosphate from many of the impurities present in the WPA. google.com The separated crystals of microcosmic salt are then heated. This heating process drives off ammonia and water, leading to the condensation and formation of highly pure this compound. google.com The final product's purity is notably higher than what can be achieved by directly neutralizing and dehydrating WPA. google.com

Another approach involves reacting WPA with sodium chloride at elevated temperatures (400-530°C) on a moving bed of this compound particles. google.com This produces a mixture of soluble and insoluble sodium condensed phosphates. The mixture is then heated further to convert the insoluble forms into soluble ones, and any remaining insoluble residues are filtered off. google.com

Combustion and Solid-State Synthesis of Metal-Doped Metaphosphates (e.g., Sodium Cobalt Metaphosphate)

Metal-doped metaphosphates, such as sodium cobalt metaphosphate (NaCo(PO₃)₃) and sodium iron metaphosphate (NaFe(PO₃)₃), are of interest for applications like cathode materials in sodium-ion batteries. researchgate.netresearchgate.net These materials can be synthesized through methods like solid-state reactions and solution combustion synthesis.

Solid-state synthesis typically involves intimately mixing stoichiometric amounts of the precursor materials, such as sodium carbonate, cobalt oxide or iron oxide, and ammonium dihydrogen phosphate. researchgate.net The mixture is then subjected to a high-temperature sintering process, often under a controlled atmosphere to prevent unwanted oxidation states, to form the desired metal-doped metaphosphate. researchgate.net

Solution combustion synthesis offers a more facile and energy-efficient route. researchgate.netresearchgate.netacs.org In this method, nitrates of the desired metals (e.g., sodium nitrate (B79036), cobalt nitrate) and a phosphate source are dissolved in a solvent, often with a fuel like glycine (B1666218) or urea. acs.org The solution is then heated, leading to a self-sustaining combustion reaction that rapidly produces the final product as a fine, often nanostructured, powder. researchgate.netacs.org This method can also facilitate the in-situ formation of carbon coatings, which can enhance the electrochemical performance of the material. researchgate.netacs.org For example, sodium cobalt metaphosphate prepared by a combustion-assisted method has shown unusually high catalytic activity. researchgate.netnih.gov

Coacervation-Based Preparation of Organic-Inorganic this compound Composites

Coacervation is a liquid-liquid phase separation phenomenon that can be utilized to create homogeneous organic-inorganic composite materials that are not achievable through traditional methods like melt-quenching. mdpi.com This technique involves creating an aqueous solution of this compound and an organic polymer, such as polyethylene (B3416737) glycol (PEG). mdpi.combsb-muenchen.de

The addition of a coacervating agent, which can be a desolvation agent like ethanol (B145695) or another polymer, induces phase separation, resulting in a dense, polymer-rich coacervate phase and a supernatant. mdpi.com The separated coacervate is then dried under controlled conditions to form a homogeneous, amorphous solid composite. mdpi.combsb-muenchen.deresearchgate.net These composites consist of hydrated sodium phosphate moieties integrated with the polymer chains. mdpi.combsb-muenchen.de

This method has been used to prepare hybrid composites of this compound and polyethylene glycol, which exhibit significantly enhanced ionic conductivity at room temperature compared to glassy this compound. mdpi.combsb-muenchen.de The coacervation process can be influenced by the choice of polymer and the concentrations of the components in the initial solution. researchgate.netresearchgate.net

Structural Elucidation and Polymerization Chemistry of Sodium Metaphosphate

Molecular Architectures and Polymeric Forms of Sodium Metaphosphate

This compound is a polyphosphate composed of repeating tetrahedral PO₄ (phosphate) structural units linked by sharing oxygen atoms. This polymerization gives rise to a variety of molecular architectures, primarily categorized as cyclic or linear structures.

This compound exists in two primary structural forms: cyclic and linear. acs.orgwikipedia.org

Cyclic Metaphosphates: These structures, also known as cyclophosphates, form ring structures with the general formula (NaPO₃)ₙ, where n can be 3, 4, 5, 6, or more. wikipedia.orgatamankimya.com In these molecules, each PO₄ tetrahedron shares two of its oxygen atoms with adjacent tetrahedra to form a closed ring. wikipedia.org A well-known example is sodium trimetaphosphate (Na₃P₃O₉), which consists of a six-membered ring of alternating phosphorus and oxygen atoms. wikipedia.orgatamanchemicals.com

Linear Polyphosphates: These are straight-chain polymers. acs.orgwikipedia.org The chains consist of repeating (NaPO₃) units and are terminated by Na₂PO₄ groups. google.com For linear polyphosphates, the phosphorus groups at the ends of the chain share one oxygen atom, while the phosphorus centers within the chain share two oxygen atoms. wikipedia.org The general formula for these linear polymers can be represented as Na(n+2)PnO(3n+1). nih.gov High molecular weight, amorphous, and glassy forms of sodium polyphosphate, such as Graham's salt, are composed of these long linear chains. wikipedia.org

The terminology surrounding this compound can be complex due to the existence of various polymeric and cyclic forms.

Sodium Hexametaphosphate (SHMP): Strictly defined, sodium hexametaphosphate refers to the specific cyclic hexamer with the formula (NaPO₃)₆. atamankimya.comgoogle.com However, this term is often used more broadly in commercial contexts.

Sodium Polymetaphosphate: Commercial products labeled as "sodium hexametaphosphate" are typically not the pure cyclic hexamer but rather a mixture of various water-soluble polyphosphates. atamankimya.comgoogle.com These mixtures are more accurately termed sodium polymetaphosphate or are sometimes referred to by the historic name Graham's salt. wikipedia.orggoogle.com They consist of amorphous, glassy linear polyphosphates with a range of chain lengths, where the average number of repeating units (n) can vary. google.comtandfonline.com For example, commercial SHMP can be a blend of oligomers with 10-20 phosphorus atoms per chain. researchgate.net The composition is often indicated by the P₂O₅ content or the Na₂O/P₂O₅ ratio. sigmaaldrich.com

This distinction is important because the properties and effectiveness of the polyphosphate can depend on whether it is cyclic or linear, with linear chains generally being more effective for chelation and dispersion. tandfonline.comresearchgate.net

Polymerization and Depolymerization Dynamics

The dynamic nature of this compound polymers involves both their formation through thermal processes and their breakdown under various conditions.

Thermal Polymerization Mechanisms of Sodium Metaphosphates

Sodium metaphosphates are synthesized through thermal condensation reactions. For instance, sodium hexametaphosphate (SHMP) is produced by heating monosodium orthophosphate (NaH₂PO₄), which first forms sodium acid pyrophosphate (Na₂H₂P₂O₇). wikipedia.org Subsequent heating of the pyrophosphate results in the formation of (NaPO₃)₆, which is then rapidly cooled. wikipedia.org

Another method involves heating sodium dihydrogen phosphate (B84403) (NaH₂PO₄) to 530°C. nih.gov It can also be prepared by heating disodium (B8443419) hydrogen phosphate (Na₂HPO₄) with ammonium (B1175870) nitrate (B79036) to 320°C. nih.gov Tempering sodium hexametaphosphate at approximately 500°C for 8-12 hours also yields sodium trimetaphosphate. nih.gov

Hydrolytic Degradation Pathways in Aqueous Solutions

In aqueous solutions, particularly under acidic conditions, sodium metaphosphates undergo hydrolytic degradation. atamanchemicals.com This process involves the breaking of P-O-P bonds, leading to the formation of shorter-chain phosphates. researchgate.net The hydrolysis of sodium hexametaphosphate primarily yields sodium trimetaphosphate and sodium orthophosphate. semanticscholar.orgatamanchemicals.com

The degradation process can be summarized as a stepwise breakdown of the long polyphosphate chains into smaller units. phosphatesfacts.org For example, long-chain phosphates can hydrolyze to form orthophosphate and trimetaphosphate. researchgate.net The hydrolysis of commercial sodium polyphosphate has been shown to result in orthophosphate, pyrophosphate, and trimetaphosphate. semanticscholar.org

Influence of Environmental Factors on Polyphosphate Chain Length and Speciation

Several environmental factors can influence the chain length and the types of phosphate species present in a solution.

Temperature: Higher temperatures accelerate the rate of hydrolysis. phosphatesfacts.org Heating long-chain phosphates to 120°C for 10 minutes can cause significant degradation to orthophosphate and trimetaphosphate, while heating to 100°C has a much smaller effect. researchgate.net

pH: The pH of the solution significantly impacts hydrolysis rates. Acidic conditions generally promote the breakdown of polyphosphate chains. atamanchemicals.com The conversion of sodium hexametaphosphate to orthophosphate is promoted in alkaline conditions (pH 10-10.5) as well. atamanchemicals.com

Nutrient Availability: In biological systems, such as microalgae, the synthesis and storage of polyphosphates can be triggered by limitations of other nutrients or by the re-supply of phosphate after a period of starvation, a phenomenon known as "luxury storage". frontiersin.org

Other Stressors: Changes in pH and osmotic pressure can also affect the synthesis and breakdown of polyphosphates in some microorganisms. frontiersin.org

Structural Modifications and Hybrid Systems

The structure and properties of this compound can be altered by the introduction of other ions or by creating composite materials with organic polymers.

Cationic Effects on Polyphosphate Chain Length and Network Connectivity

The presence of cations, such as calcium, can influence the stability and hydrolysis of polyphosphate chains. The addition of calcium ions has been found to increase the rate of hydrolysis of long-chain phosphates. researchgate.net This is thought to occur because the calcium ions increase the positive charge on the phosphorus atoms within the chain, making them more susceptible to nucleophilic attack by water. researchgate.net This increased hydrolysis leads to a greater formation of trimetaphosphate and pyrophosphate. researchgate.net The introduction of calcium oxide into phosphate glasses also affects the network connectivity.

Formation of Hybrid Polymer Composites

This compound can be combined with organic polymers to create hybrid materials with unique properties.

Polyethylene (B3416737) Glycol/Sodium Metaphosphate: Homogeneous and amorphous hybrid composites of this compound and polyethylene glycol (PEG) can be fabricated through a process called coacervation in an aqueous solution. researchgate.netmdpi.comnih.govresearchgate.net These materials are composed primarily of hydrated sodium phosphate moieties combined with PEG chains and can contain up to 8% polymer by weight. mdpi.comnih.gov The resulting composites are largely amorphous and exhibit enhanced ionic conductivity compared to glassy this compound. mdpi.comnih.gov

Polystyrene/Sodium Polyphosphate: Hybrid materials have also been created using sodium polyphosphate and polystyrene. semanticscholar.org In these composites, the inorganic phosphate component, which can consist of orthophosphate, pyrophosphate, and trimetaphosphate, is incorporated into the polystyrene matrix. semanticscholar.org Thermal analysis of these hybrids has shown that the inclusion of sodium phosphates improves the thermal resistance of the polystyrene. semanticscholar.org

Mechanistic Studies of Sodium Metaphosphate Interactions

Metal Ion Chelation and Sequestration Mechanisms

A defining characteristic of sodium metaphosphate is its exceptional ability to chelate and sequester metal ions, a property that underpins its use as a water softener and in various industrial processes. riverlandtrading.comchematephosphates.com This function is primarily attributed to its capacity to form stable, soluble complexes with a variety of metal cations. xcchemico.comchematephosphates.com

This compound readily forms soluble complexes with divalent and multivalent cations, including calcium (Ca²⁺), magnesium (Mg²⁺), lead (Pb²⁺), and silver (Ag⁺). xcchemico.comatamankimya.comdovepress.com The polyphosphate chain acts as a polydentate ligand, where the negatively charged oxygen atoms of the phosphate (B84403) groups coordinate with the metal ions. dovepress.com This interaction effectively "wraps" the metal ion, preventing it from participating in precipitation reactions that lead to scale formation. riverlandtrading.comchematephosphates.com

The stability of these complexes is noteworthy, with those formed with divalent metal ions being more stable than those with monovalent ions. atamankimya.com For instance, the chelation of calcium ions is a key mechanism in water softening applications. riverlandtrading.com Studies have shown that this compound can form water-soluble complexes with calcium, such as [Ca₂(PO₃)₆]²⁻. researchgate.net This prevents the precipitation of calcium carbonate and other insoluble salts. chematephosphates.com Similarly, it effectively sequesters magnesium ions, preventing the formation of magnesium hydroxide (B78521) and other precipitates. mdpi.comresearchgate.net

In the case of lead and silver, this compound can initially form precipitates with their respective ions. However, these precipitates can redissolve in an excess of the this compound solution, leading to the formation of complex salts. atamankimya.comatamanchemicals.com This demonstrates the compound's ability to not only prevent but also reverse certain precipitation reactions.

The coordination process involves an increase in both enthalpy and entropy, driven by the displacement of water molecules from the hydration shells of both the metal ion and the phosphate groups. dovepress.com The resulting complexes exhibit varying structures depending on the specific cation and the conditions of the solution. dovepress.com

Table 1: Interaction of this compound with Various Cations

| Cation | Interaction Type | Resulting Species/Effect |

| Calcium (Ca²⁺) | Chelation, Complex Formation | Formation of soluble [Ca₂(PO₃)₆]²⁻ complexes, preventing precipitation. riverlandtrading.comchematephosphates.comresearchgate.net |

| Magnesium (Mg²⁺) | Chelation, Complex Formation | Sequesters Mg²⁺ ions, preventing the formation of insoluble compounds. mdpi.comresearchgate.net |

| Lead (Pb²⁺) | Precipitation followed by Complex Formation | Initially forms a precipitate that can redissolve in excess this compound to form a complex salt. atamankimya.comatamanchemicals.com |

| Silver (Ag⁺) | Precipitation followed by Complex Formation | Forms a precipitate that can be re-dissolved to form a complex salt in an excess of the reagent. atamankimya.comatamanchemicals.com |

The formation of soluble complexes with metal ions significantly alters the solution's chemistry. dovepress.com By sequestering cations like calcium and magnesium, this compound effectively reduces water hardness. This process is crucial in preventing the formation of scale in boilers and pipes. riverlandtrading.com

The chelation process can also influence the pH of the solution. The interaction between alkaline earth ions and polyphosphates can lead to the release of protons, causing a drop in pH. dairy-journal.org Furthermore, the presence of this compound can prevent the precipitation of metal hydroxides by forming stable complexes, even under alkaline conditions. mdpi.com This ability to maintain metal ions in a soluble state is a key aspect of its functionality in various applications, from water treatment to food processing. chematephosphates.comresearchgate.net

Interfacial and Surface Chemistry Phenomena

This compound also plays a critical role in modifying the interfaces between solids and liquids, acting as a potent dispersant and deflocculant. atamankimya.com

A significant industrial application of this compound is as a deflocculant in the production of clay-based ceramic particles and as a dispersing agent for various soil types. atamanchemicals.comwikipedia.org In these systems, fine particles tend to aggregate or flocculate, leading to increased viscosity and processing difficulties. This compound counteracts this by adsorbing onto the particle surfaces. geologyscience.ru

The mechanism of its dispersant action is twofold. Firstly, the adsorption of the polyphosphate anions increases the negative surface charge of the particles, leading to enhanced electrostatic repulsion between them. researchgate.netgeologyscience.ru This repulsion prevents the particles from coming close enough to aggregate. Secondly, it can complex with flocculating cations present in the system, such as calcium, further contributing to the stability of the dispersion. geologyscience.ru This dual action makes it highly effective in breaking down clay agglomerates and maintaining a stable suspension. riverlandtrading.comapecwater.com

The adsorption of this compound onto mineral surfaces is a key factor in its role as a depressant in mineral flotation and as a dispersant. researchgate.net The primary mechanisms governing this adsorption are electrostatic interactions and chemisorption through chelation.

In the case of minerals with positively charged surfaces, the negatively charged polyphosphate anions can be adsorbed through electrostatic attraction. mdpi.com This is particularly relevant in acidic conditions where mineral surfaces may carry a positive charge.

Chemisorption involves the formation of chemical bonds between the phosphate groups and metal ions on the mineral surface. researchgate.net For instance, on the surface of calcite, it is believed that hexametaphosphate groups form a complex with calcium ions. researchgate.net This interaction can lead to the selective depression of certain minerals during flotation by rendering their surfaces more hydrophilic. researchgate.netbibliotekanauki.pl Similarly, on the surface of chlorite (B76162), selective adsorption occurs primarily through a chelation reaction between the oxygen in the phosphate groups and metal ions on the mineral surface. bibliotekanauki.pljournalssystem.com

Emulsification and Stabilization Mechanisms

This compound is utilized as an emulsifying salt, particularly in the food industry, for its ability to stabilize emulsions. researchgate.netatamankimya.com An emulsion is a mixture of two immiscible liquids, such as oil and water, where one liquid is dispersed in the other in the form of fine droplets.

The primary mechanism by which this compound stabilizes emulsions, especially in protein-containing systems like processed cheese, is through its interaction with proteins and the sequestration of divalent cations. researchgate.net In milk protein systems, it disrupts casein micelles by sequestering calcium, which in turn liberates casein proteins. researchgate.net These liberated proteins can then migrate to the oil-water interface, forming a protective layer around the oil droplets and preventing them from coalescing.

Furthermore, polyphosphates can cross-link casein molecules, either directly by linking positively charged amino acid residues or by forming complexes with calcium ions and caseins. researchgate.net This cross-linking contributes to the formation of a stable protein network that entraps fat and water, leading to a stable emulsion. researchgate.net By preventing the aggregation of denatured proteins at high temperatures, it also enhances the heat stability of certain protein dispersions. whiterose.ac.uk

Compound Information

Protein and Fat Dispersion in Complex Matrices

This compound, particularly in its polymeric form as sodium hexametaphosphate (SHMP), is widely utilized for its ability to disperse proteins and emulsify fats within complex food matrices. atamanchemicals.comatamanchemicals.comatamanchemicals.com This functionality is crucial in the production of processed cheese, where SHMP acts as an emulsifying salt. atamanchemicals.com The mechanism involves the dispersion of the insoluble casein matrix found in natural cheese. atamanchemicals.com This process, sometimes referred to as peptization, allows the solubilized casein to act as an emulsifier, surrounding the liquid fat released during heating and shearing. atamanchemicals.com

Ion Exchange and Electrostatic Modulation in Colloidal Systems (e.g., Casein Micelle Dissociation)

This compound's role in colloidal systems, such as milk, is largely defined by its ion exchange capabilities and its influence on electrostatic interactions, leading to the dissociation of casein micelles. atamanchemicals.comrsdjournal.org As a polyphosphate, SHMP possesses a strong ability to sequester divalent cations like calcium (Ca2+). researchgate.netrsdjournal.org In milk, casein proteins are organized into micelles, which are stabilized by colloidal calcium phosphate. rsdjournal.orgsemanticscholar.org

The primary mechanism by which SHMP disrupts these micelles is through the chelation of calcium ions. atamanchemicals.comrsdjournal.org This process involves an ion exchange where sodium ions (Na+) from the SHMP replace the calcium ions that bridge the casein molecules. researchgate.net This sequestration of calcium alters the mineral equilibrium, causing colloidal calcium phosphate to move into the serum phase, which in turn leads to the dissociation and swelling of the casein micelles. semanticscholar.orgresearchgate.net This dissociation is evident from the reduction in the particle size of micellar caseins and a decrease in the turbidity of milk. rsdjournal.orgresearchgate.net

At lower concentrations, SHMP effectively dissociates casein micelles. researchgate.net However, at higher concentrations, it can lead to the formation of calcium-casein phosphate complexes. researchgate.net The polyphosphate anions can also bind directly to positively charged amino acid residues on the casein proteins, imparting a stronger negative charge and increasing electrostatic repulsion between the protein molecules. researchgate.netmdpi.com This increased repulsion further contributes to the dispersion and stability of the system. mdpi.com The effectiveness of polyphosphates in this regard increases with the number of linearly bound phosphorus atoms in the molecule. researchgate.net

pH Regulation and Buffering Capacities in Chemical Systems

This compound exhibits pH regulating and buffering properties in various chemical systems. atamanchemicals.comulprospector.comthegoodscentscompany.com Its aqueous solutions are typically acidic. atamanchemicals.comataman-chemicals.com For instance, a 1% aqueous solution of sodium hexametaphosphate has a pH of about 6.3, while an 8-10% solution has a pH of approximately 5. atamankimya.com Sodium carbonate is sometimes added to commercial preparations of SHMP to raise the pH to a range of 8.0–8.6 for applications in water softening and detergents. atamanchemicals.comatamankimya.com

Corrosion Inhibition Mechanisms in Aqueous and Solid-State Systems

This compound, specifically sodium hexametaphosphate (SHMP), is a widely recognized corrosion inhibitor for metals, particularly iron and steel, in aqueous environments. chematephosphates.comjinhetec.comredox.comresearchgate.net Its mechanism of action is multifaceted, primarily involving the formation of a protective film on the metal surface. chematephosphates.comjinhetec.commdpi.com

Surface Passivation and Film Formation

The primary mechanism of corrosion inhibition by this compound is the formation of a passivating film on the metal surface. google.comchematephosphates.com This process involves the adsorption of the polyphosphate onto the metal. atamanchemicals.comchematephosphates.comjinhetec.com The inhibitor forms complexes with metal ions, such as Fe2+ and Fe3+, that are dissolved in the water. chematephosphates.commdpi.com These complexes then deposit on the metal surface, creating a protective layer that slows down the corrosion process. google.comchematephosphates.commdpi.com

This protective film is often formed through electrodeposition, particularly on the cathodic areas of the metal, thereby controlling the cathodic oxygen reduction process. chematephosphates.comjinhetec.comresearchgate.net The effectiveness of this film formation is influenced by several factors. The presence of divalent metal ions like calcium is often required for the polyphosphate to form a stable and dense corrosion-inhibiting film. chematephosphates.commdpi.com Dissolved oxygen in the water also plays a crucial role; in its absence, polyphosphates can form soluble complexes with iron, which may promote corrosion. However, with sufficient dissolved oxygen, a protective film containing oxide is formed. chematephosphates.com

The polyphosphate can hydrolyze to produce orthophosphate ions, which are anodic corrosion inhibitors. atamanchemicals.comjinhetec.com These orthophosphates can convert ferrous hydroxide (Fe(OH)2) into ferric phosphate (FePO4), which adheres to the iron surface and contributes to the protective film. mdpi.com It is believed that this reaction helps to prevent the formation of a ferrous hydroxide barrier that could otherwise hinder the formation of the primary passivating hexametaphosphate film. google.com

Role in Nanoparticle Release from Corroding Surfaces

Catalytic Effects in Organic Reactions (e.g., Polymerization of Hydroquinone)

This compound has been shown to have catalytic effects in certain organic reactions. One notable example is its influence on the polymerization of hydroquinone (B1673460). cdnsciencepub.comcdnsciencepub.com In a study investigating the catalytic polymerization of hydroquinone by the clay mineral nontronite, this compound was used as a blocking agent for the catalytic sites on the edges of the nontronite. cdnsciencepub.comcdnsciencepub.com The treatment with this compound significantly decreased the polymerization of hydroquinone, indicating that it interfered with the catalytic process. cdnsciencepub.comcdnsciencepub.com This suggests that the phosphate can interact with catalytically active sites, in this case, Fe(III) and other Lewis acid sites on the clay mineral. cdnsciencepub.comcdnsciencepub.com

While hydroquinone itself is often used as a polymerization inhibitor for certain monomers, this research highlights a different role for this compound in a system where polymerization is the desired outcome. shanghaichemex.com Furthermore, recent research has demonstrated a novel application of sodium hexametaphosphate as a green and highly efficient catalyst for the oxidation of aldehydes to carboxylic acids using aqueous hydrogen peroxide. researchgate.net This method is presented as an environmentally friendly alternative to traditional catalytic systems, with the SHMP catalyst being reusable for multiple cycles without significant loss of activity. researchgate.net This indicates a direct catalytic role for SHMP in this specific oxidation reaction.

Advanced Applications in Materials Science and Engineering

Ceramic and Glass Science

In the fabrication of ceramics and glasses, sodium metaphosphate plays a critical role in controlling material properties at both the slurry and solid-state levels.

Sodium hexametaphosphate (SHMP), a prominent form of this compound, is widely employed as a deflocculant or dispersing agent in clay-based systems, particularly those involving kaolin (B608303). The rheological behavior of clay suspensions is dictated by interparticle forces, which include van der Waals attractive forces and electrostatic repulsive forces. cetem.gov.br The addition of SHMP modifies the surface chemistry of the clay particles, leading to enhanced workability and stability of the suspension. researchgate.netepj-conferences.org

The deflocculating action of SHMP is attributed to a dual mechanism. Firstly, the polyphosphate anions adsorb onto the positively charged edges of the clay platelets (e.g., kaolinite), increasing the net negative surface charge and thus strengthening the electrostatic repulsion between particles. cetem.gov.brgeologyscience.ru Secondly, SHMP sequesters multivalent cations like Ca²⁺ that may be present in the processing water or released from the clay itself. geologyscience.ru These cations can otherwise cause flocculation, and their complexation by SHMP prevents this, further stabilizing the dispersion. geologyscience.ru

Research on kaolin suspensions has shown that increasing the concentration of sodium hexametaphosphate leads to a decrease in viscosity. cetem.gov.br This effect is due to the chemisorption of the phosphate (B84403) onto the aluminum-rich edges of the kaolinite (B1170537) particles, which increases repulsive forces between them. cetem.gov.br This allows for the preparation of concentrated clay suspensions with improved fluidity, which is crucial for processing techniques like casting. researchgate.netproyectopatrimonio.info The use of SHMP can induce thixotropic behavior in kaolinite suspensions, where the viscosity decreases under shear, and the paste becomes more stable over time once a certain shear is applied. researchgate.net

| Parameter | Observation with Sodium Hexametaphosphate (SHMP) Addition | Source(s) |

| Viscosity | Decreases with increasing SHMP concentration. | cetem.gov.br |

| Yield Stress | Considerably reduced. | researchgate.net |

| Particle Interaction | Shifts from attractive to repulsive due to increased negative surface charge. | cetem.gov.br |

| Flow Behavior | Can induce thixotropic and shear-thinning behavior. | cetem.gov.brresearchgate.net |

| Stability | Increases workability and stability of clay paste over time. | researchgate.net |

Phosphate glasses, while possessing advantageous properties like low melting temperatures and high thermal expansion coefficients, often suffer from poor chemical durability, which limits their applications. jmsse.incurresweb.com The introduction of various metal oxides into a this compound glass network can significantly enhance its resistance to aqueous corrosion. jmsse.inscirp.org

The fundamental mechanism for this improvement lies in the structural modification of the glass network. In a simple sodium phosphate glass, the structure consists of phosphate chains linked by relatively weak, hydrolyzable P-O-P and P-O-Na bonds. africaresearchconnects.com The incorporation of divalent or trivalent metal oxides (such as CaO, PbO, ZnO, or Fe₂O₃) leads to the formation of stronger, more water-resistant metal-oxygen-phosphorus (M-O-P) bonds that replace the weaker linkages. jmsse.inscirp.orgafricaresearchconnects.com This substitution increases the cross-link density and degree of condensation within the phosphate network, making it more robust and less susceptible to dissolution. jmsse.inafricaresearchconnects.com

For instance, studies on (50-x)Na₂O–xPbO–50P₂O₅ metaphosphate glasses have shown that substituting sodium oxide with lead oxide improves chemical durability. jmsse.in Similarly, research on calcium this compound glasses demonstrated that increasing CaO content led to a more interconnected phosphate network with enhanced durability, attributed to the replacement of P-O-Na and P-O-P bonds with more stable P-O-Ca bonds. africaresearchconnects.com The dissolution rate of these modified glasses in water is observed to decrease significantly. jmsse.inscirp.org

| Modifying Oxide | Structural Effect | Impact on Durability | Source(s) |

| Lead Oxide (PbO) | Replaces Na₂O, forms P-O-Pb bonds, increases network cross-linking. | Improves resistance to dissolution in distilled water. | jmsse.in |

| Calcium Oxide (CaO) | Replaces P-O-Na and P-O-P bonds with more stable P-O-Ca bonds, contracts the phosphate network. | Enhances chemical durability. | africaresearchconnects.com |

| Divalent Metal Oxides (CuO, ZnO, CdO) | Form P-O-M bonds, increasing matrix strength and covalency. | Leads to a more compact and durable glass structure. | curresweb.com |

| Iron(III) Oxide (Fe₂O₃) | Forms corrosion-resistant Fe-O-P bonds. | Significantly improves hydration resistance. | scirp.org |

Cementitious Materials and Construction Science

This compound serves as a key admixture in modern cementitious systems, enhancing their fresh properties and influencing the hydration chemistry to improve final performance.

In cement-based materials, sodium hexametaphosphate (SHMP) functions as an effective water reducer or superplasticizer. mdpi.com Superplasticizers are crucial for improving the fluidity and workability of fresh concrete and mortar or for reducing the water content while maintaining workability. mdpi.com A lower water-to-cement ratio generally leads to higher strength and lower porosity in the hardened material. mdpi.comcore.ac.uk

The dispersing action of SHMP in cement slurries is similar to its effect in clay suspensions. When added to calcium aluminate cement (CAC), for example, SHMP reacts with Ca²⁺ ions released from the cement grains. mdpi.com This reaction forms complex ions, [Ca₂(PO₃)₆]²⁻, which then adsorb onto the surfaces of the cement particles. mdpi.com This adsorption imparts a negative charge to the particle surfaces, leading to electrostatic repulsion that breaks down the flocculated structure of the cement paste. mdpi.com This process releases the water entrapped within the flocs, thereby increasing the fluidity of the mixture. mdpi.com SHMP is particularly common as a superplasticizer in CAC composite castables. mdpi.com It is also used in magnesium silicate (B1173343) hydrate (B1144303) (MSH) cement systems to improve workability. researchgate.netntu.edu.sg

Beyond its role as a dispersant, this compound can actively modulate the hydration reactions and subsequent microstructure development in certain cement systems, notably in magnesia-based cements. In magnesium silicate hydrate (M-S-H) cements, which are formed by reacting magnesium oxide (MgO) and silica (B1680970) fume, the addition of SHMP is critical. core.ac.ukresearchgate.net It not only reduces the high water demand of the mix but also alters the chemical environment. core.ac.ukresearchgate.net SHMP inhibits the precipitation of magnesium hydroxide (B78521) (brucite, Mg(OH)₂), which would normally form when MgO is mixed with water. researchgate.net This inhibition allows for a higher concentration of Mg²⁺ ions in the solution and elevates the pH, which in turn enhances the dissolution of the silica fume. researchgate.net The result is a more efficient and extensive formation of the desired M-S-H binder gel, leading to a material with high compressive strength and low porosity. researchgate.net

In magnesium oxychloride cements (MOC), the addition of small amounts of a soluble phosphate like SHMP has been shown to improve stability and tensile strength. google.com The presence of the phosphate appears to retard the initial setting, possibly allowing for the development of a more complete and stable crystal lattice. google.com Research has also shown that phosphate admixtures can significantly improve the poor water resistance of MOC. nih.gov This improvement is attributed to the formation of an amorphous gel facilitated by the phosphate, which enhances the material's durability when immersed in water. nih.gov

| Cement System | Role of this compound | Outcome | Source(s) |

| Magnesium Silicate Hydrate (M-S-H) | Inhibits Mg(OH)₂ precipitation; increases solution pH and Mg²⁺ concentration. | Promotes M-S-H gel formation; results in high compressive strength and low porosity. | researchgate.net |

| Magnesium Oxychloride (MOC) | Retards immediate formation of hard product; promotes amorphous gel formation. | Increases tensile strength and significantly improves water resistance. | google.comnih.gov |

| Calcium Aluminate Cement (CAC) | Acts as a superplasticizer by adsorbing onto cement particles. | Increases fluidity and workability of the castable. | mdpi.com |

Polymer and Composite Material Development

This compound is also finding applications in the creation of advanced polymer and composite materials. It can be incorporated into polymer matrices to create functional composites with tailored properties.

One method involves the coacervation of aqueous solutions of this compound and a polymer like polyethylene (B3416737) glycol (PEG). mdpi.comresearchgate.net This process results in a composite material where hydrated sodium phosphate moieties are amalgamated with the polymer chains. mdpi.com These polymer-ceramic composites can function as solid-state electrolytes, which are of interest for applications such as sodium-ion batteries. mdpi.comresearchgate.net The inclusion of the polymer phase can enhance ionic conductivity compared to pure glassy this compound. mdpi.com

In another application, sodium hexametaphosphate has been used as an ionic cross-linker in the formation of polysaccharide-based microspheres. For instance, in a system of chitosan (B1678972) and pectin, SHMP can be used as a physical cross-linker instead of a chemical agent like glutaraldehyde. nih.gov The ionic interactions between the anionic phosphate and the cationic chitosan contribute to the formation of the hydrogel structure. These composite microspheres can be used for applications such as controlled drug delivery, where the ionic nature of the cross-linker can influence properties like drug loading capacity. nih.gov

Application in Electron Microscopy Techniques

Beyond its use in bulk materials, this compound serves a specialized and critical function in the field of electron microscopy, aiding in the preparation of high-quality samples for imaging at the micro- and nanoscale.

This compound is utilized as a parting, or release, agent for creating replicas for transmission electron microscopy (TEM). nih.govsarchemlabs.comfishersci.se A well-known commercial wetting agent, Victawet, was historically used for this purpose. nih.gov Subsequent investigations revealed that the active inorganic decomposition product in Victawet responsible for its effectiveness as a parting layer is this compound (S.M.P.). sarchemlabs.comfishersci.se

The technique involves coating a template surface with a thin, water-soluble layer of this compound. nih.gov A layer of carbon is then evaporated onto this coated surface. nih.gov Because the this compound layer is soluble in water, the carbon film, which is an exact replica of the template surface, can be easily floated off and collected on a TEM grid. nih.gov This method allows for the creation of clean, flat, and uncontaminated carbon films. nih.gov

Studies using radioactive tracers have shown that reproducible stripping of the replica film can be achieved with parting layers of this compound that are only a few molecular dimensions in thickness. sarchemlabs.com This technique is particularly advantageous for producing holey carbon films used in cryo-electron microscopy, as it improves the purity and flatness of the films, leading to better distribution of single particles for imaging. nih.gov

Applications in Chemical and Environmental Sciences

Mineral Processing and Flotation Technology

In the realm of mineral processing, sodium metaphosphate (SHMP) is a key reagent, particularly in froth flotation, a method used to separate minerals based on their hydrophobicity. made-in-china.combibliotekanauki.pljournalssystem.comjournalssystem.com It primarily functions as a selective depressant and a powerful dispersant. made-in-china.comatamanchemicals.commdpi.com

Selective Depressant and Dispersant Reagents in Ore Beneficiation

This compound is widely employed as a depressant for various gangue minerals, including silica (B1680970), silicates, and carbonates like calcite and limestone. made-in-china.com Its role is to selectively adsorb onto the surface of these unwanted minerals, rendering them hydrophilic and preventing them from floating, thereby allowing for the selective recovery of the desired minerals. mdpi.com This selective depression is crucial for enhancing the efficiency and selectivity of the flotation process. mdpi.com

Beyond its role as a depressant, SHMP is also a highly effective dispersing agent. made-in-china.comatamanchemicals.com In mineral slurries, fine particles can agglomerate, which can hinder the flotation process. SHMP helps to break down these agglomerates and keep the particles suspended, a process known as deflocculation. atamanchemicals.commdpi.com This ensures that the collector reagents can effectively interact with the target mineral surfaces. For instance, in nickel ore flotation, SHMP is used to disperse serpentine (B99607) slime that can coat the surface of pentlandite, which would otherwise negatively impact its recovery. made-in-china.com

Separation Strategies for Complex Mineral Mixtures (e.g., Scheelite from Calcite/Fluorite, Chlorite (B76162) from Specularite)

The selective action of this compound is particularly valuable in the separation of complex mineral mixtures with similar surface properties.

Scheelite from Calcite and Fluorite: The separation of scheelite (CaWO₄) from calcite (CaCO₃) and fluorite (CaF₂) is a significant challenge in mineral processing due to the presence of calcium active sites on all three minerals. mdpi.com this compound has been shown to be an effective depressant for calcite and fluorite, while having a minimal effect on scheelite. mdpi.comresearchgate.net Research has demonstrated that in the presence of an appropriate collector, the recoveries of calcite and fluorite can be significantly reduced with the addition of SHMP, while scheelite recovery remains high. mdpi.comresearchgate.net The mechanism involves the preferential adsorption of SHMP onto the positively charged surfaces of calcite and fluorite, which impedes the adsorption of the collector. researchgate.net In contrast, the scheelite surface, which is typically negatively charged, has a weaker affinity for SHMP. researchgate.net The use of SHMP in combination with other reagents, such as citric acid, can further enhance the separation efficiency. mdpi.com

Chlorite from Specularite: Separating chlorite, an iron-containing silicate (B1173343), from specularite (a variety of hematite, Fe₂O₃) is difficult due to their similar physicochemical surface properties. bibliotekanauki.pljournalssystem.com Studies have shown that this compound can act as a selective depressant for chlorite in the cationic flotation of specularite. bibliotekanauki.pljournalssystem.comresearchgate.net Micro-flotation tests have indicated that SHMP can depress a significant percentage of chlorite while having a negligible impact on the floatability of specularite. bibliotekanauki.pljournalssystem.comresearchgate.net The proposed mechanism involves the selective chemisorption of SHMP onto the chlorite surface. bibliotekanauki.pljournalssystem.com This is believed to occur through a chelation reaction between the phosphate (B84403) groups of the SHMP molecule and metal ions on the chlorite surface. bibliotekanauki.pljournalssystem.com

Water Chemistry and Treatment

This compound is a widely utilized chemical in water treatment due to its ability to act as a water softener, scale inhibitor, and sequestrant. atamanchemicals.comchematephosphates.comchematephosphates.com

Hard Water Softening and Scale Inhibition

Hard water, characterized by high concentrations of calcium and magnesium ions, can lead to the formation of scale in pipes, boilers, and other equipment. scispectrum.inchemical-sales.com this compound effectively softens water by sequestering these hardness ions. chematephosphates.comscispectrum.in It forms stable, soluble complexes with calcium and magnesium ions, preventing them from precipitating out of solution and forming solid scale deposits. chematephosphates.comscispectrum.in This process, often referred to as the "threshold effect," requires only a few parts per million of SHMP to be effective. emerald.com By preventing scale formation, SHMP helps to maintain water flow, protect equipment from damage, and improve heat transfer efficiency. scispectrum.ingoway-china.com

The mechanism of scale inhibition involves several actions:

Complexation and Solubilization: SHMP ionizes in water to form negatively charged molecular chains that form water-soluble complexes with calcium ions (Ca²⁺), increasing the solubility of inorganic salts. chematephosphates.com

Lattice Distortion: Functional groups within the SHMP molecule can occupy positions on the crystal nucleus of inorganic salts, disrupting their normal growth and slowing down the rate of crystal formation. chematephosphates.com

Electrostatic Repulsion: SHMP can adsorb onto the crystallites of inorganic salts, increasing the repulsive forces between the particles and preventing them from agglomerating into larger scale formations. chematephosphates.com

Control of Metal Precipitation in Water Systems

In addition to calcium and magnesium, this compound can also control the precipitation of other metal ions, such as iron. chematephosphates.comgoogle.com The presence of dissolved iron in water can lead to discoloration and the formation of iron oxide deposits upon exposure to air. google.com By adding a small amount of this compound to the water before it is exposed to air, the precipitation of iron can be prevented. google.com The amount of SHMP required is dependent on the iron content of the water, not the hardness. google.com SHMP forms a complex with the iron, keeping it in solution and preventing the formation of undesirable precipitates. google.com

Zeolite Modification for Ammonia (B1221849) Nitrogen Removal in Mine Water

Elevated levels of ammonia nitrogen in mine water pose a significant environmental concern. mtkxjs.com.cn Research has shown that modifying natural zeolite with this compound can significantly enhance its capacity for removing ammonia nitrogen. mtkxjs.com.cn

A study demonstrated that immersing natural zeolite in an SHMP solution resulted in a modified zeolite (SHMP-NZ) with a substantially improved ammonia nitrogen removal efficiency. mtkxjs.com.cn Under specific conditions, the SHMP-NZ achieved a removal efficiency of 95.7%, a 39.9% improvement over unmodified zeolite. mtkxjs.com.cn The modification process leads to physical changes in the zeolite, including enlarged pores, a smoother surface, and an increased specific surface area. mtkxjs.com.cn

Soil Science and Agricultural Chemistry

This compound, particularly in the form of sodium hexametaphosphate, serves as a standard chemical dispersing agent in soil science for particle size analysis. soiljoe.compressbooks.pub The accurate determination of soil texture requires that soil aggregates, which are clusters of sand, silt, and clay particles bound together, be broken down into their individual primary particles. pressbooks.pub this compound facilitates this process through a chemical mechanism that alters the electrostatic forces between fine soil particles, especially clays. soiljoe.com

The process of dispersion involves two main steps: chemical treatment followed by mechanical stirring. pressbooks.pub The addition of sodium hexametaphosphate to a soil-water suspension initiates the dispersion. pressbooks.pub Its primary function is to sequester divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺), which act as bridges between negatively charged clay particles, causing them to flocculate or clump together. soiljoe.com The hexametaphosphate anion effectively removes these bridging ions from the solution. soiljoe.com Simultaneously, the sodium (Na⁺) cations from the salt saturate the cation exchange sites on the clay particles. soiljoe.com

Sodium ions contribute to dispersion because they have a single charge and a large hydrated radius, resulting in a weak attraction to the clay surfaces compared to other common soil cations. soiljoe.com This weak attraction causes the Na⁺ ions to form a diffuse cloud around the clay particles, leading to repulsion between adjacent particles and stabilizing the dispersed state. soiljoe.compressbooks.pub This chemical dispersion is essential for accurately measuring the proportions of sand, silt, and clay using methods like hydrometer analysis or pipette techniques. pressbooks.pubunpad.ac.id Without an effective dispersing agent, aggregates of clay could be mistaken for larger silt or sand particles, leading to incorrect textural classification. github.io

Table 1: Role of Cations in Soil Particle Aggregation

| Cation | Charge | Role in Soil Structure | Mechanism |

| Calcium (Ca²⁺) | +2 | Flocculation | Bridges negatively charged clay particles together. soiljoe.com |

| Magnesium (Mg²⁺) | +2 | Flocculation | Acts similarly to calcium, promoting aggregation. soiljoe.com |

| Sodium (Na⁺) | +1 | Dispersion | Replaces divalent cations; has a large hydrated radius and weak attraction to clay, causing repulsion between particles. soiljoe.com |

Phosphates are an essential nutrient for plant growth and are a fundamental component of commercial fertilizers. europa.eu this compound and other polyphosphates are utilized in the development of innovative fertilizer formulations, particularly as controlled-release fertilizers (CRFs). mdpi.comresearchgate.net The goal of CRFs is to enhance nutrient use efficiency by releasing nutrients at a rate that matches the plant's uptake needs throughout its growth cycle. mdpi.com This approach helps to minimize environmental problems associated with the overuse of highly soluble conventional fertilizers, such as nutrient leaching and runoff. mdpi.com

Research has focused on phosphate-based glasses, which are amorphous, vitreous materials, as a medium for the slow and controlled release of essential macro- and micronutrients. mdpi.comresearchgate.net The dissolution rate of these glasses can be precisely engineered by modifying their chemical composition. For instance, altering the ratio of network-forming oxides (like P₂O₅) to network-modifying oxides (like K₂O, CaO, and MgO) changes the cross-linking between phosphate chains, thereby controlling how quickly the glass dissolves in soil water and releases its nutrient content. researchgate.net

Table 2: Example of Vitreous Fertilizer Formulations for Controlled Nutrient Release

| Formulation | Key Compositional Feature | Observed Effect on Dissolution/Nutrient Release |

| VF1 | Lower [K₂O/(CaO+MgO)] ratio | Slower dissolution rate, suitable for controlled-release criteria. researchgate.net |

| VF2 | Higher [K₂O/(CaO+MgO)] ratio | Faster dissolution rate due to less cross-linking between phosphate chains. researchgate.net |

Catalysis and Electrocatalysis

This compound serves as a precursor for synthesizing advanced electrocatalysts for the oxygen evolution reaction (OER), a critical but kinetically sluggish reaction in processes like water splitting for hydrogen production. nih.govpnas.org Research has demonstrated that certain transition metal metaphosphates exhibit remarkable catalytic activity and stability in alkaline solutions. nih.govresearchgate.net

One notable example is sodium cobalt metaphosphate (NaCo(PO₃)₃) . nih.gov This material, featuring cobalt-oxygen octahedra (CoO₆) within its structure, has shown OER activity comparable to the state-of-the-art noble-metal catalyst, ruthenium dioxide (RuO₂). nih.govresearchgate.net When prepared via a combustion-assisted method, the resulting catalyst composite (NCoM-Cb-Ar) exhibits a very small overpotential of 340 mV and a high mass activity of 532 A g⁻¹. nih.govresearchgate.net This high performance is attributed to the chemical coupling and synergistic effects between the NaCo(PO₃)₃ particles and a partially graphitized carbon matrix formed during synthesis. nih.gov

Another highly effective catalyst derived from a metaphosphate is ferrous metaphosphate (Fe(PO₃)₂) supported on nickel foam. pnas.org This catalyst has achieved exceptionally high current densities at low overpotentials, delivering 500 mA/cm² at an overpotential of only 265 mV and 1,705 mA/cm² at 300 mV in a 1 M KOH electrolyte. pnas.org This performance significantly surpasses that of the benchmark iridium dioxide (IrO₂) catalyst and meets the stringent requirements for commercial water-alkali electrolyzers. pnas.org The high activity is believed to be associated with the in-situ formation of nickel-iron oxides/hydroxides and iron oxyhydroxides on the catalyst surface during the OER process. pnas.org

Table 3: Performance of this compound-Derived OER Electrocatalysts

| Catalyst | Synthesis/Support | Key Performance Metric | Reference Catalyst |

| NaCo(PO₃)₃ | Combustion-assisted method | 340 mV overpotential; 532 A g⁻¹ mass activity | RuO₂ nih.gov |

| Fe(PO₃)₂ | Supported on Nickel Foam | 265 mV overpotential @ 500 mA/cm² | IrO₂ pnas.org |

Beyond OER, polyphosphates, including metaphosphates of various metals, are emerging as a versatile class of low-cost, solid heterogeneous catalysts for a range of organic transformations. rsc.org Their catalytic activity often stems from the presence of both acidic and basic sites on their surfaces, and their performance can be tuned by changing the metal cation. rsc.orgnih.gov

Examples of their application include:

Lignin Depolymerization: Cobalt polyphosphate (CoP₂O₆) and calcium phosphate (β-CaP₂O₆) have been used as heterogeneous catalysts to break down lignin, a complex biopolymer, into valuable phenolic compounds like syringol. rsc.orgresearchgate.net This demonstrates their potential in biorefinery applications for converting biomass into value-added chemicals.

Olefin Epoxidation: A hydrothermally synthesized 3D copper phosphate, [Cu₂(PO₄)(OH)]ₙ, has proven to be an excellent catalyst for the epoxidation of various olefins, including styrene (B11656) and cycloalkenes. tandfonline.com The catalyst is reusable and shows high selectivity for the desired epoxide products. tandfonline.com

Condensation Reactions: Novel film catalysts made from polystyrene and trimethyl phosphate nanoparticles have shown strong catalytic activity for Knoevenagel condensation, producing alkenes with high purity and yields up to 96% under solvent-free conditions. researchgate.net Natural and synthetic phosphates have also been successfully used to catalyze the synthesis of quinoxalines. nih.gov

The effectiveness of these phosphate-based materials as heterogeneous catalysts is a significant advantage, as they can be easily separated from the reaction mixture and recycled, aligning with the principles of green and sustainable chemistry. rsc.orgtandfonline.com

Analytical Methodologies for Sodium Metaphosphate Characterization and Detection

Spectroscopic and Chromatographic Techniques

Spectroscopic and chromatographic methods are fundamental to the quantitative and qualitative analysis of sodium metaphosphate. These techniques offer high sensitivity, selectivity, and the ability to differentiate between various phosphate (B84403) species.

Ion Chromatography for Quantitative Determination

Ion chromatography (IC) is a powerful technique for the determination of phosphate, pyrophosphate, and metaphosphate. researchgate.netchrom-china.com This method allows for the separation and quantification of different phosphate species in a single analysis. researchgate.netsci-hub.se The separation is typically achieved on an anion-exchange column, such as an IonPac AS11-HC, with a potassium hydroxide (B78521) (KOH) gradient elution. researchgate.netchrom-china.com Detection is commonly performed using a suppressed conductivity detector. researchgate.netchrom-china.com

The method has been successfully applied to determine various phosphate anions in seafood, including fish and shrimp. researchgate.netchrom-china.com For such analyses, samples are often extracted with a sodium hydroxide solution. researchgate.net In some cases, solid-phase extraction (SPE) is used to remove interfering substances. researchgate.net The linear range for quantification can be from 0.3 to 60 mg/L, with detection limits in the low mg/kg range. researchgate.net The precision of the method is demonstrated by relative standard deviations typically between 1.6% and 2.6%. researchgate.net Recovery rates for spiked samples are generally high, ranging from 81.8% to 100.0%. researchgate.net The use of different columns, such as the IonPac AS16, can offer improved selectivity for polyvalent anions, allowing for better resolution of larger polyphosphates. mdpi.com

Table 1: Ion Chromatography Conditions for Phosphate Analysis

| Parameter | Value |

| Analytical Column | IonPac AS11-HC (250 mm x 4 mm) researchgate.netchrom-china.com |

| Guard Column | IonPac AG11-HC (50 mm x 4 mm) researchgate.netchrom-china.com |

| Eluent | 30-80 mmol/L KOH gradient researchgate.netchrom-china.com |

| Flow Rate | 1.0 mL/min researchgate.netchrom-china.com |

| Temperature | 35 °C researchgate.net |

| Detector | Suppressor-type conductivity researchgate.netchrom-china.com |

| Analysis Time | < 20 min researchgate.netchrom-china.com |

Atomic Absorption Spectrophotometry

Atomic Absorption Spectrophotometry (AAS) is another technique utilized for the analysis of this compound, particularly for determining the sodium content or for the indirect determination of other elements in a matrix containing this compound. oiv.int For the direct determination of sodium, the sample is typically mineralized, and a spectral buffer like cesium chloride is added to prevent ionization of the sodium during analysis. oiv.int

AAS has also been used for the determination of trace elements in various materials where sodium hexametaphosphate is used as a dispersant. For instance, in the analysis of titanium(IV) oxide pigments, a slurry technique has been employed where the pigment is dispersed in water containing a small amount of sodium hexametaphosphate (e.g., 0.005% m/V). rsc.org This approach simplifies the sample preparation process and reduces blank levels. rsc.org Both flame and electrothermal atomization techniques can be used, with the latter offering lower detection limits, as low as 0.1 µg g⁻¹. rsc.org

Spectrophotometric and Fluorometric Detection Methods

Spectrophotometric and fluorometric methods offer sensitive and often rapid means for the detection of phosphates, including this compound. These techniques are typically based on the interaction of the phosphate anion with a specific chemical probe, leading to a measurable change in absorbance or fluorescence.

Ratiometric Fluorescent Probes: These probes have gained significant interest due to their self-calibration capabilities, which can improve the accuracy of detection. researchgate.netjlu.edu.cnnih.gov One approach involves encapsulating luminescent materials, such as gold nanoclusters (AuNCs) and carbon dots (CDs), within a zeolitic imidazolate framework-8 (ZIF-8). researchgate.netjlu.edu.cnnih.gov The addition of phosphate can decompose the ZIF-8 framework, leading to the release of the encapsulated materials and a corresponding change in the fluorescence ratio of the two emitters. researchgate.netjlu.edu.cnnih.gov For example, a sensor utilizing CDs and AuNCs showed a linear detection range of 1–120 μM with a detection limit of 0.27 μM. jlu.edu.cn Another ratiometric probe using green and red emitting carbon dots demonstrated a detection limit of 0.09 μM for inorganic phosphate. nih.gov

Tb(III)-TATAB Complex: A "turn-off" fluorometric detection method has been developed using a terbium(III) complex with 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(azanediyl))tribenzoic acid (H3TATAB). rsc.orgrsc.org The addition of sodium hexametaphosphate (SHMP) to the Tb(III)-TATAB complex leads to a quenching of the terbium-centered fluorescence. rsc.org This method is noted for its simplicity, convenience, and sensitivity, and has been successfully applied to the determination of SHMP in tea beverage samples. rsc.org The interaction between the phosphate anions and the terbium complex inhibits the "antenna" effect, where the organic ligand absorbs light and transfers the energy to the metal ion, thus causing the fluorescence to decrease. acs.orgnih.govresearchgate.net

Other Spectrophotometric Methods: A method based on the aggregation of the dye Azur B in the presence of sodium hexametaphosphate has also been reported. researchgate.net In a buffered solution at pH 8.6, the presence of sodium hexametaphosphate causes the color of Azur B to change from sky blue to purple, with a corresponding decrease in absorbance at 602 nm. researchgate.net This method demonstrated a linear range of 6.0 x 10⁻⁷ to 1.0 x 10⁻⁵ mol/L and a detection limit of 5.3 x 10⁻⁷ mol/L. researchgate.net

Surface-Enhanced Raman Scattering (SERS) Platforms

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can be used for the detection of molecules, including this compound, at very low concentrations. horiba.comclinmedjournals.org The technique relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. horiba.comclinmedjournals.org This enhancement can be several orders of magnitude, allowing for single-molecule detection in some cases. clinmedjournals.org

The application of SERS to the study of phosphate anions has shown that the adsorption behavior and the resulting spectra can be dependent on the metal substrate (Ag, Au, or Cu) and the electrochemical potential. acs.org While direct SERS analysis of this compound is an area of ongoing research, the technique has been used in contexts where sodium hexametaphosphate is present, for example, as a stabilizer for nanoparticles. ikifp.edu.pl The development of SERS-based platforms offers the potential for rapid and sensitive detection of this compound in various samples. mdpi.com

Advanced Structural and Morphological Characterization

Beyond quantitative detection, understanding the structure and speciation of this compound is critical. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed insights into the molecular structure of these compounds.

Nuclear Magnetic Resonance (NMR) for Qualitative and Quantitative Speciation (e.g., 31P-NMR)

³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the qualitative and quantitative analysis of phosphorus-containing compounds, including various forms of phosphates. acs.orgmdpi.com It allows for the simultaneous identification and quantification of all phosphorus species present in a sample based on their distinct chemical shifts (δ). acs.org

³¹P-NMR can distinguish between different phosphate structural units, such as orthophosphates, pyrophosphates, and longer-chain polyphosphates. researchgate.netresearchgate.net In the context of metaphosphate glasses, ³¹P MAS-NMR (Magic Angle Spinning NMR) is used to identify the phosphate tetrahedra based on the number of bridging oxygens. Q² sites, corresponding to tetrahedra in the middle of a phosphate chain with two bridging oxygens, and Q¹ sites, representing end-of-chain tetrahedra with one bridging oxygen, can be clearly distinguished. capes.gov.brresearchgate.netresearchgate.net For this compound glass, the ³¹P NMR spectrum typically shows a primary resonance around -20 to -23 ppm, which is assigned to Q²-type sites. researchgate.netacademie-sciences.fr

The technique is also quantitative, as the area under an NMR signal is directly proportional to the number of nuclei contributing to that resonance. mdpi.com This allows for the determination of the relative proportions of different phosphate species and the calculation of average polyphosphate chain length. acs.orggatech.edu For instance, calibration curves based on the area of ³¹P resonance lines have been established for various phosphates, including sodium trimetaphosphate (Na₃P₃O₉), with good linearity and low detection limits. researchgate.net ³¹P-NMR has been applied to study the composition of phosphate emulsifying salts and their interactions in dairy products, as well as to determine added polyphosphates in meat products. researchgate.net

Table 2: Typical ³¹P-NMR Chemical Shifts for Phosphate Species

| Phosphate Species | Structural Unit | Approximate Chemical Shift (δ) ppm |

| Orthophosphate | Q⁰ | ~0 |

| Pyrophosphate (end groups) | Q¹ | ~-5 to -7 |

| Metaphosphate (middle groups) | Q² | ~-20 to -23 |

It is important to note that ³¹P chemical shifts can be influenced by factors such as pH, temperature, and the nature of the counterions present in the sample matrix. acs.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption Analysis

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound, XPS is instrumental in verifying its adsorption onto various surfaces and elucidating the nature of the interaction.

When this compound is introduced into a system, such as a mineral slurry or a nanoparticle suspension, it can adsorb onto the solid surfaces. XPS analysis of these surfaces before and after treatment with this compound can provide direct evidence of this adsorption. The appearance of characteristic phosphorus peaks (e.g., P 2p) in the XPS spectrum of a treated surface confirms the presence of the phosphate compound. researchgate.net

For instance, in studies involving the flotation separation of minerals, XPS has been employed to demonstrate the selective adsorption of sodium hexametaphosphate (SHMP), a form of this compound, on specific mineral surfaces. After treating minerals like calcite and fluorite with SHMP, XPS analysis revealed the presence of P 2p peaks on their surfaces, indicating that SHMP had adsorbed. researchgate.net This adsorption is often a result of chelation between the phosphate groups and metal ions on the mineral surface. bibliotekanauki.pl

Furthermore, XPS can provide insights into the chemical bonding environment of the adsorbed species. By analyzing the high-resolution spectra of relevant elements (e.g., P 2p, O 1s, and the metal ions from the substrate), shifts in binding energies can be observed. These chemical shifts offer information about the formation of new chemical bonds between the this compound and the surface. For example, a study on the adsorption of SHMP on calcite showed shifts in the binding energies of Ca 2p and P 2p, suggesting the formation of a complex between the phosphate and calcium on the calcite surface. researchgate.net In contrast, the absence of significant shifts on another mineral, pyrochlore, indicated a lack of strong chemical adsorption. researchgate.net

The quantitative nature of XPS also allows for the determination of the atomic concentrations of elements on the surface. This can be used to track changes in the surface composition upon adsorption of this compound. An increase in the phosphorus and oxygen content, coupled with a decrease in the substrate's elemental signals, provides further evidence of surface coverage by the phosphate. researchgate.net

Table 1: XPS Analysis of Calcite Surface Before and After Treatment with Sodium Sulfide (B99878) and Sodium Hexametaphosphate

| Element | Content Before Treatment (%) | Content After Treatment (%) | Change (%) |

|---|---|---|---|

| C | 3.90 | 0.44 | -3.46 |

| Ca | 0.81 | 0.40 | -0.41 |

| P | 0.00 | 1.38 | +1.38 |

| O | - | - | +2.47 |

This table is generated based on data from a study on the flotation separation of smithsonite (B87515) from calcite, indicating that the addition of sodium carbonate enhanced the adsorption of sodium hexametaphosphate on the calcite surface. researchgate.net

Zeta Potential Measurements for Surface Charge Dynamics

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles, and it is one of the fundamental parameters known to affect the stability of colloidal dispersions. In the study of this compound, zeta potential measurements are crucial for understanding its role as a dispersant and surface modifier.

The adsorption of this compound, which is a polyanion, onto the surface of particles typically leads to a significant change in their surface charge. mdpi.com When particles are suspended in a solution, they develop a surface charge, which attracts a layer of counter-ions, forming an electrical double layer. The electrical potential at the boundary of this double layer is the zeta potential.

Numerous studies have demonstrated that the addition of sodium hexametaphosphate (SHMP) to particulate suspensions causes a decrease in the zeta potential, making the surface more negatively charged. bibliotekanauki.plmdpi.commdpi.com This increase in negative surface charge enhances the electrostatic repulsion between particles, which helps to prevent them from aggregating and leads to a more stable dispersion. mdpi.com This is a key mechanism by which this compound functions as an effective dispersing agent for various materials, including minerals and nanoparticles. mdpi.commdpi.com

For example, in the presence of divalent cations like Ca²⁺ and Mg²⁺, which can cause particle agglomeration, SHMP can prevent the adsorption of these positively charged species onto surfaces, thereby maintaining a negative zeta potential and promoting dispersion. mdpi.com A study on chalcopyrite flotation showed that SHMP addition decreased the zeta potential of chalcopyrite particles from positive to negative values in the presence of CaCl₂ and MgCl₂, which was attributed to the prevention of adsorption of positively charged calcium and magnesium species. mdpi.com

The effect of SHMP on zeta potential is often pH-dependent. The isoelectric point (IEP), which is the pH at which the zeta potential is zero, can be shifted to a lower pH value upon the adsorption of SHMP. bibliotekanauki.pl This indicates a strong interaction between the SHMP and the particle surface, leading to a net negative charge over a wider pH range.

Table 2: Effect of Sodium Hexametaphosphate (SHMP) on the Zeta Potential of Chalcopyrite in Different Solutions

| Condition | Zeta Potential (mV) |

|---|---|

| Ultrapure water | Decreased with increased SHMP dosage |

| 0.01 M CaCl₂ solution without SHMP | +5 |

| 0.01 M CaCl₂ solution with 2.5 mg/L SHMP | -15 |

| 0.05 M MgCl₂ solution without SHMP | +17 |

| 0.05 M MgCl₂ solution with >7.5 mg/L SHMP | Negative value |

This table is generated based on data from a study on the influencing mechanisms of SHMP on chalcopyrite flotation. mdpi.com

Microscopic Techniques (e.g., TEM, AFM) in Nanoparticle Studies

Microscopic techniques such as Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are indispensable tools for the direct visualization and characterization of nanoparticles. When this compound is used in nanoparticle synthesis or as a dispersant, TEM and AFM provide crucial information about the morphology, size, and dispersion state of the resulting nanoparticles.

Transmission Electron Microscopy (TEM) offers high-resolution imaging, allowing for the detailed analysis of individual nanoparticle size and shape. In studies involving this compound, TEM is used to confirm the formation of nanoparticles and to assess their dimensions and morphology. For instance, in the synthesis of silver nanoparticles (AgNPs) where sodium hexametaphosphate (HEX) was used as a stabilizer, TEM images revealed that the AgNPs were spherical in shape. researchgate.net Similarly, in a study on the release of iron (oxyhydr)oxide nanoparticles from corroding iron in the presence of sodium hexametaphosphate, TEM was used to determine the particle size and shape, with a median Feret diameter of 50 nm being reported. rsc.org

Atomic Force Microscopy (AFM) provides three-dimensional surface topography and can be used to characterize nanoparticles, often complementary to TEM. AFM can be operated in different modes, such as tapping mode, to image the surface of nanoparticles and their aggregates. ajrconline.org In research on manganese-doped zinc sulfide (ZnS/Mn²⁺) nanoparticles stabilized with a mixture including sodium hexametaphosphate, AFM was used to analyze the nanoparticle size distribution, revealing a mean particle size of 19.4 nm. pwr.edu.pl AFM has also been employed to observe the structural changes in bacteria cells after interaction with silver nanoparticles stabilized with sodium hexametaphosphate, providing insights into the nanoparticles' biological interactions. researchgate.net

Both TEM and AFM are critical in evaluating the effectiveness of this compound as a dispersing agent. By comparing images of nanoparticle suspensions with and without the addition of this compound, the degree of aggregation or dispersion can be visually assessed. Well-dispersed, individual nanoparticles in the presence of this compound, as observed by TEM or AFM, provide direct evidence of its function in preventing agglomeration. ajrconline.org

Table 3: Comparison of Nanoparticle Characterization Techniques

| Technique | Resolution / Detection Limit | Physical Basis | Environment | Parameters Measured |

|---|---|---|---|---|

| TEM | 0.1 nm | Scattering of electrons | Vacuum | Size and shape |

| SEM | 1 nm | Emission of electrons | Vacuum | Size and shape |